molecular formula C7H5Cl3O2 B2376662 4-methyl-6-(trichloromethyl)-2H-pyran-2-one CAS No. 30113-76-9

4-methyl-6-(trichloromethyl)-2H-pyran-2-one

Cat. No.: B2376662
CAS No.: 30113-76-9
M. Wt: 227.47
InChI Key: NWTKBJNOJSTMMY-UHFFFAOYSA-N
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Description

4-methyl-6-(trichloromethyl)-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(trichloromethyl)-2H-pyran-2-one typically involves the reaction of 4-methylcoumarin with trichloromethylating agents under specific conditions. One common method includes the use of trichloromethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(trichloromethyl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

4-methyl-6-(trichloromethyl)-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-6-(trichloromethyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

4-methyl-6-(trichloromethyl)-2H-pyran-2-one can be compared with other similar compounds, such as:

    4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine: This compound has a similar trichloromethyl group but differs in its heterocyclic structure.

    4-methyl-6,7-dihydroxycoumarin: Another compound with a similar core structure but different functional groups.

Properties

IUPAC Name

4-methyl-6-(trichloromethyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2/c1-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTKBJNOJSTMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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